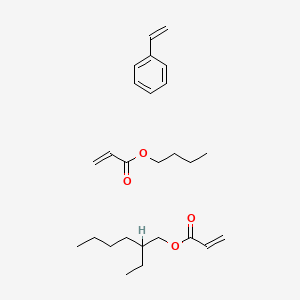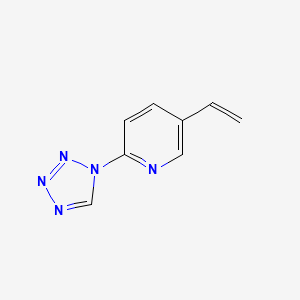
5-Ethenyl-2-(tetrazol-1-yl)pyridine
描述
5-Ethenyl-2-(tetrazol-1-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-(tetrazol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-vinylpyridine with sodium azide in the presence of a suitable catalyst, such as zinc chloride, to form the tetrazole ring. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-Ethenyl-2-(tetrazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated tetrazole or pyridine rings.
Substitution: Formation of substituted derivatives with various functional groups attached to the tetrazole ring.
科学研究应用
5-Ethenyl-2-(tetrazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Coordination Chemistry:
作用机制
The mechanism of action of 5-Ethenyl-2-(tetrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The pyridine ring can also participate in π-π stacking interactions and hydrogen bonding, further stabilizing the binding.
相似化合物的比较
Similar Compounds
2-(1H-Tetrazol-5-yl)pyridine: Similar structure but lacks the ethenyl group.
2-(1H-Tetrazol-5-yl)thieno[2,3-b]pyridine: Contains a thieno ring instead of a pyridine ring.
5-(1H-Tetrazol-5-yl)isophthalic acid: Contains an isophthalic acid moiety instead of a pyridine ring.
Uniqueness
5-Ethenyl-2-(tetrazol-1-yl)pyridine is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions such as polymerization or cross-linking
属性
分子式 |
C8H7N5 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC 名称 |
5-ethenyl-2-(tetrazol-1-yl)pyridine |
InChI |
InChI=1S/C8H7N5/c1-2-7-3-4-8(9-5-7)13-6-10-11-12-13/h2-6H,1H2 |
InChI 键 |
IJYKNWNBJDYCRK-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CN=C(C=C1)N2C=NN=N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

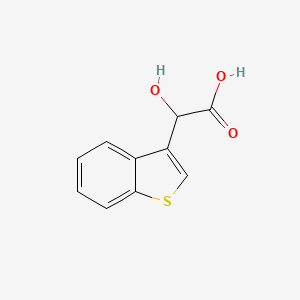
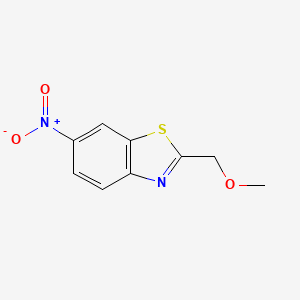
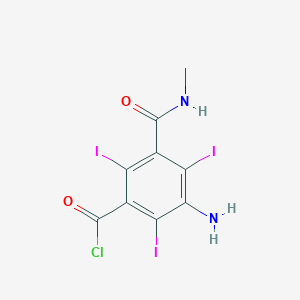
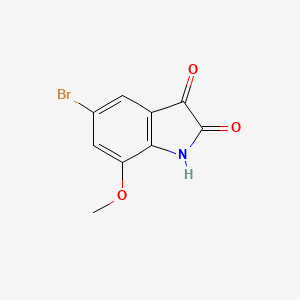
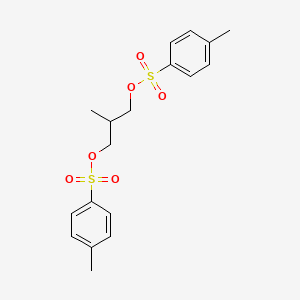
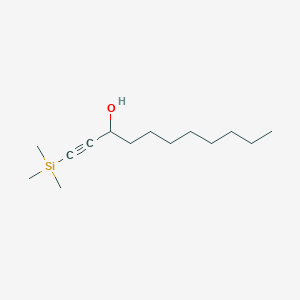
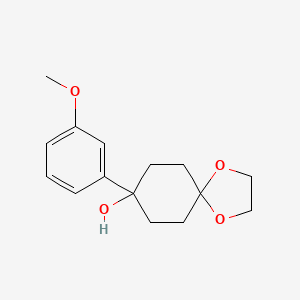

![2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B8568522.png)
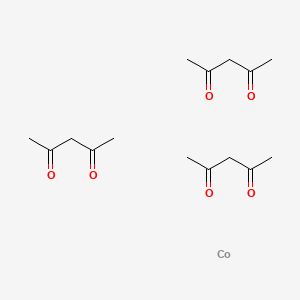
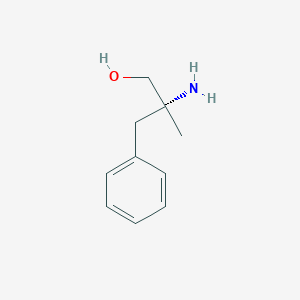
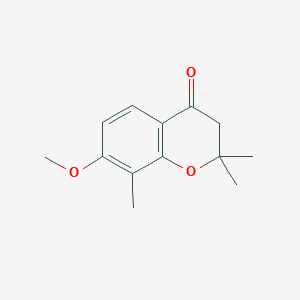
![3-Butyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B8568566.png)
